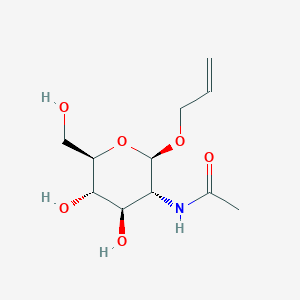

Allyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Allyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a modification of the sugar molecule . It is an oligosaccharide composed of a monosaccharide and one or more other saccharides . It is an indispensable compound in the biomedical sector, showcasing its significance as a glycosylation inhibitor with potential therapeutic implications for illnesses like cancer and diabetes .

Synthesis Analysis

The synthesis of this compound has been reported in various studies . For instance, one method involves the use of 2-Acetamido-2-deoxy-beta-D-glucopyranose 1,3,4,6-tetraacetate .Molecular Structure Analysis

The molecular formula of this compound is C11H19NO6 . Its molecular weight is 261.27 g/mol . The structure of this compound can be represented by the SMILES string: CC(=O)N[C@@H]1C@HCO)O)O .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it is known that this compound is a modification of the sugar molecule . It is an oligosaccharide composed of a monosaccharide and one or more other saccharides .Physical And Chemical Properties Analysis

The molecular formula of this compound is C11H19NO6 . Its molecular weight is 261.27 g/mol . The structure of this compound can be represented by the SMILES string: CC(=O)N[C@@H]1C@HCO)O)O .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Applications

- Allyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has been used in the synthesis of complex carbohydrates, such as a tetrasaccharide related to the lipopolysaccharide epitope of Chlamydia. This synthesis involved multiple steps, including coupling with various sugar derivatives and deprotection processes (Kosma et al., 1990).

- It has also been instrumental in synthesizing trisaccharides, which are key components in the study of bacterial cell walls, through processes involving coupling and deprotection steps (Warren et al., 1980).

Chemical Modifications and Derivatives

- The compound is a starting material for various chemical modifications, leading to the creation of different glycosides. Such modifications include bromination, hydrogenolysis, and benzoylation processes, which are crucial for the development of novel derivatives (Burger et al., 1983).

- Further, it has been used in the preparation of chitobiose derivatives, contributing to the advancement of carbohydrate chemistry and glycoscience (Warren & Jeanloz, 1977).

Development of Carbohydrate-Based Materials

- This compound is key in the development of artificial carbohydrate antigens. These are used in studying binding properties to lectins and antibodies, which is important for immunological research (Roy & Tropper, 1988).

- Additionally, it plays a role in synthesizing glycoprotein-related structures. These synthetic pathways are valuable in understanding and mimicking biological processes, particularly in biochemistry and molecular biology (Nishimura et al., 1990).

Wirkmechanismus

Target of Action

Allyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a modification of the sugar molecule . It is an oligosaccharide composed of a monosaccharide and one or more other saccharides Similar compounds have been used in the biomedical industry to develop drugs targeting various diseases .

Mode of Action

It is known that the compound is a modification of the sugar molecule . This suggests that it may interact with its targets in a similar manner to other sugar molecules, potentially by binding to specific receptors or enzymes and modulating their activity.

Biochemical Pathways

Given that it is a modified sugar molecule , it may be involved in metabolic pathways related to carbohydrate metabolism.

Result of Action

It is known that the compound is a modification of the sugar molecule , suggesting that its effects may be related to the modulation of metabolic processes involving carbohydrates.

Eigenschaften

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-3-4-17-11-8(12-6(2)14)10(16)9(15)7(5-13)18-11/h3,7-11,13,15-16H,1,4-5H2,2H3,(H,12,14)/t7-,8-,9-,10-,11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLRLITULFAIEW-ISUQUUIWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC=C)CO)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC=C)CO)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-2-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2847760.png)

![2-Chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2847762.png)

![2-chloro-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2847763.png)

![6-Isopropyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2847767.png)

amino]ethyl}-N'-(4-chlorophenyl)-N-(2-thienylmethyl)urea](/img/structure/B2847771.png)

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2847775.png)

![2-(2,6-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2847778.png)